

Application Note: Comprehensive Characterization of 3-Fluoro-4-(hydroxymethyl)benzoic Acid

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Compound of Interest

Compound Name: 3-fluoro-4-(hydroxymethyl)benzoic Acid

Cat. No.: B1589477

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Introduction

3-Fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-16-2; Molecular Formula: $C_8H_7FO_3$) is a key building block in medicinal chemistry and drug development.^[1] Its unique trifunctional aromatic structure, featuring a carboxylic acid, a hydroxymethyl group, and a fluorine atom, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The fluorine substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and stability.

This application note provides a comprehensive guide for the analytical characterization of **3-fluoro-4-(hydroxymethyl)benzoic acid**, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reliable, ensuring the quality and integrity of this critical synthetic intermediate.

Physicochemical Properties

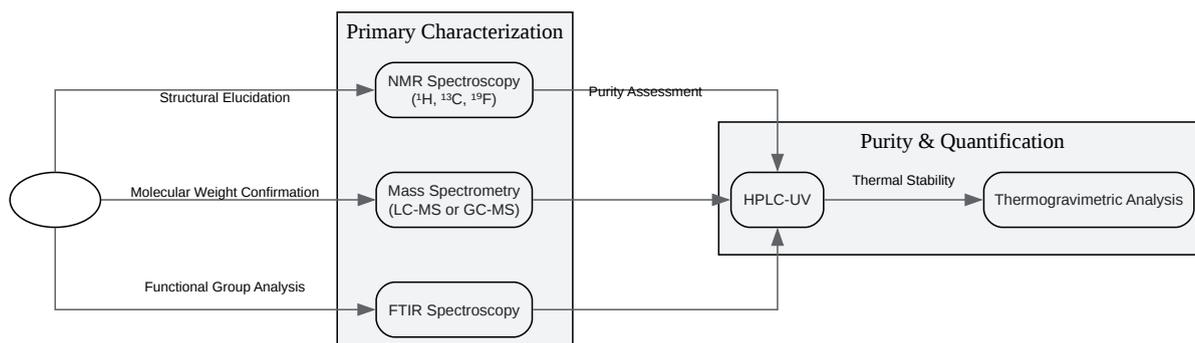
A summary of the key physicochemical properties of **3-fluoro-4-(hydroxymethyl)benzoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **3-Fluoro-4-(hydroxymethyl)benzoic Acid**

Property	Value	Source
CAS Number	214554-16-2	
Molecular Formula	C ₈ H ₇ FO ₃	
Molecular Weight	170.14 g/mol	
Appearance	White to off-white solid (predicted)	General knowledge
Melting Point	Not available. For comparison, 4-fluoro-3-methylbenzoic acid melts at 164-168 °C.[2]	
Solubility	Soluble in polar organic solvents (e.g., methanol, DMSO, THF). Limited solubility in water.	General knowledge

Analytical Characterization Workflow

A multi-faceted analytical approach is recommended for the comprehensive characterization of **3-fluoro-4-(hydroxymethyl)benzoic acid**. The following workflow ensures the unambiguous identification and purity assessment of the compound.



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Figure 1: Recommended analytical workflow for the characterization of **3-fluoro-4-(hydroxymethyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For **3-fluoro-4-(hydroxymethyl)benzoic acid**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

^1H NMR Spectroscopy

Principle: ^1H NMR provides information about the number, connectivity, and chemical environment of protons in a molecule.

Predicted ^1H NMR Spectrum: Based on the analysis of similar structures, the following proton signals are expected for **3-fluoro-4-(hydroxymethyl)benzoic acid** in a suitable deuterated solvent (e.g., DMSO- d_6).

Table 2: Predicted ^1H NMR Spectral Data for **3-Fluoro-4-(hydroxymethyl)benzoic Acid** in DMSO- d_6

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~7.8 - 7.9	m	2H	Ar-H
~7.3 - 7.4	t	1H	Ar-H
~5.4	t	1H	-CH ₂ OH
~4.6	d	2H	-CH ₂ OH

Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum in DMSO-d₆ would show signals for the eight distinct carbon atoms.

Table 3: Predicted ¹³C NMR Spectral Data for **3-Fluoro-4-(hydroxymethyl)benzoic Acid** in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~166	-COOH
~160 (d, $J \approx 245$ Hz)	C-F
~135	Ar-C
~131	Ar-C
~125 (d, $J \approx 15$ Hz)	Ar-C
~118 (d, $J \approx 20$ Hz)	Ar-C
~115	Ar-C
~60	-CH ₂ OH

Protocol for ¹³C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Spectrum: A single signal is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the aromatic protons.

Protocol for ^{19}F NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
- Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Reference: CFCl_3 at 0.00 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrum: The molecular ion peak ($[\text{M}]^+$ or $[\text{M}-\text{H}]^-$) should be observed at m/z 170.14. Common fragments would result from the loss of H_2O , CO , and COOH .

Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation:
 - LC System: A standard HPLC or UHPLC system.
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
 - Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Parameters:
 - Ionization Mode: ESI positive or negative mode.

- Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate, identify, and quantify each component in a mixture, making it ideal for purity assessment.

Protocol for HPLC Purity Analysis:

- Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
- Instrumentation:
 - HPLC System: A standard HPLC with a UV detector.
 - Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 (v/v) aqueous:organic.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 μ L.
- Data Analysis: The purity is determined by the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectrum: The FTIR spectrum will show characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted FTIR Absorption Bands for **3-Fluoro-4-(hydroxymethyl)benzoic Acid**

Wavenumber (cm ⁻¹)	Vibration
3300-2500 (broad)	O-H stretch (carboxylic acid)
~3400 (broad)	O-H stretch (alcohol)
~1700	C=O stretch (carboxylic acid)
1600-1450	C=C stretch (aromatic)
~1300	C-O stretch and O-H bend
~1250	C-F stretch

Protocol for FTIR Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- **Instrument:** A standard FTIR spectrometer.
- **Parameters:**
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **3-fluoro-4-(hydroxymethyl)benzoic acid**. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification ensures

the quality and integrity of this important synthetic intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently use this molecule in their synthetic endeavors.

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Sources

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